
AG-881
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
AG-881 is a potent and selective orally available inhibitor of mutated forms of both isocitrate dehydrogenase type 1 (IDH1, IDH1 [NADP+] soluble) in the cytoplasm and type 2 (IDH2, isocitrate dehydrogenase [NADP+], mitochondrial) in the mitochondria, with potential antineoplastic activity. This compound specifically inhibits mutant forms of IDH1 and IDH2, thereby inhibiting the formation of the oncometabolite 2-hydroxyglutarate (2HG) from alpha-ketoglutarate (a-KG). This prevents 2HG-mediated signaling and leads to both an induction of cellular differentiation and an inhibition of cellular proliferation in tumor cells expressing IDH mutations.
Scientific Research Applications
Introduction to AG-881
This compound, also known as Vorasidenib, is a potent oral inhibitor targeting mutant forms of isocitrate dehydrogenase 1 and 2 (mIDH1/2), which are implicated in various cancers, particularly gliomas. This compound is currently undergoing clinical evaluation for its efficacy and safety in treating patients with IDH1/2 mutant advanced solid tumors, including low-grade gliomas. As mutations in IDH1 and IDH2 are prevalent in these tumors, this compound represents a promising therapeutic option aimed at addressing a significant unmet medical need.
Glioma Treatment
This compound has shown significant promise in clinical trials targeting gliomas, particularly those with IDH mutations.
Phase 1 Trials
- Study Design : Patients with recurrent/progressive mIDH1/2 glioma received this compound daily in continuous 28-day cycles.
- Results : In a cohort of 52 patients, a median treatment duration of 15 months was observed in non-enhancing glioma cases, with a notable reduction in tumor growth rates—6.8% compared to 24.5% in untreated populations .
- Safety Profile : The drug demonstrated a favorable safety profile at doses of 10 mg and 50 mg, with common adverse events including increased liver enzymes, headaches, fatigue, and nausea .
Ongoing Studies
- A multi-center clinical trial is set to evaluate this compound for residual or recurrent IDH-mutant grade II glioma. This trial aims to further establish the drug's efficacy and safety compared to placebo .
Other Solid Tumors
Beyond gliomas, this compound is being investigated for its potential applications in other solid tumors characterized by IDH mutations. The ongoing research aims to expand the therapeutic landscape for patients suffering from various malignancies associated with these genetic alterations.
Case Study 1: Low-Grade Glioma
In a recent study involving patients with low-grade gliomas harboring IDH mutations, this compound treatment resulted in prolonged disease control and reduced tumor growth rates. The study highlighted the importance of targeting IDH mutations as a therapeutic strategy for managing these tumors effectively .
Case Study 2: Recurrent Glioma
A cohort of patients with recurrent gliomas treated with this compound showed promising outcomes regarding tumor stabilization and improved quality of life metrics. The data suggest that this compound may offer a viable treatment alternative for patients who have limited options due to the aggressive nature of their disease .
Comparative Data Table
Parameter | This compound | Standard Care (Placebo) |
---|---|---|
Median Treatment Duration | 15 months | N/A |
Average Tumor Growth Rate | 6.8% | 24.5% |
Common Adverse Events | ALT/AST increase, fatigue | N/A |
Patient Cohort Size | 52 | Variable |
Properties
Molecular Formula |
C28H29N3O8 |
---|---|
Appearance |
Solid powder |
Synonyms |
AG-881; AG 881; AG881.; none |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.